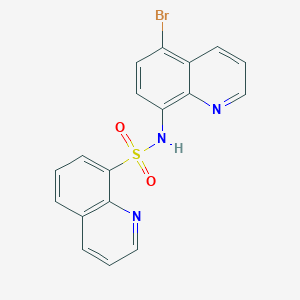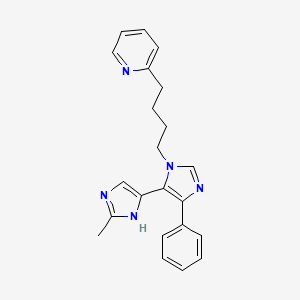![molecular formula C20H26ClN3O B3825377 (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone](/img/structure/B3825377.png)
(4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone
説明
(4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, it is important to note that this compound has also been extensively studied for its potential therapeutic applications. In
科学的研究の応用
(4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. It has been shown to have analgesic properties in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis. Additionally, (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone has been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
作用機序
(4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone acts on the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain, inflammation, mood, appetite, and sleep. Specifically, (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone binds to and activates cannabinoid receptors CB1 and CB2, which are primarily located in the central nervous system and immune system, respectively. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone are similar to those of other cannabinoids, including THC. These effects include altered perception, mood, and cognitive function, as well as increased heart rate and blood pressure. Additionally, (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone has been shown to induce oxidative stress and inflammation in various cell types.
実験室実験の利点と制限
One advantage of using (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone in lab experiments is its high potency and selectivity for cannabinoid receptors, which allows for precise control over the dose and duration of exposure. However, one limitation is its potential for off-target effects, particularly at high doses or with prolonged exposure. Additionally, the use of (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone in animal studies has been criticized for its lack of translatability to human physiology.
将来の方向性
For research on (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone include further investigation into its potential therapeutic applications, particularly in the treatment of pain and inflammation. Additionally, more research is needed to understand the long-term effects of (4-chlorophenyl){1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methanone on the endocannabinoid system and overall health. Finally, the development of more selective and potent synthetic cannabinoids may lead to the discovery of new therapeutic targets and treatments.
特性
IUPAC Name |
(4-chlorophenyl)-[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O/c1-14(2)10-18-11-19(23-22-18)13-24-9-3-4-16(12-24)20(25)15-5-7-17(21)8-6-15/h5-8,11,14,16H,3-4,9-10,12-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLPEQCZNQCAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=C1)CN2CCCC(C2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)-[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-2-[(phenoxyacetyl)amino]ethyl methylcarbamate](/img/structure/B3825299.png)
![ethyl (1,1-dimethyl-2-{[(methylamino)carbonyl]oxy}ethyl)carbamate](/img/structure/B3825306.png)
![ethyl (1,1-dimethyl-2-{[(1-naphthylamino)carbonyl]oxy}ethyl)carbamate](/img/structure/B3825313.png)
![3,3,6,6-tetramethyl-9-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3825321.png)
![2-methyl-N,4-diphenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxamide](/img/structure/B3825327.png)

![N-{[2-(cyclohexylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}cyclohexanecarboxamide](/img/structure/B3825347.png)
![N-[4-chloro-3-(4-methylbenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B3825349.png)
![5-bromo-2-{[(7-bromo-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B3825350.png)

![3,5-dibromo-N-{3-chloro-4-[(3-chloro-2-naphthyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B3825361.png)
![4-[(benzo[g]quinolin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B3825380.png)
![2,5-di-tert-butyl-3-hydroxy-7,11,12-trioxatricyclo[7.2.1.0~1,6~]dodeca-2,5-dien-4-one](/img/structure/B3825385.png)
